MEK Inhibitor II

Vue d'ensemble

Description

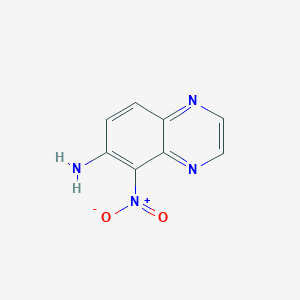

Its chemical structure consists of a pyrrolidine-2,5-dione ring fused to a naphthalene core with a chlorine substituent . As an inhibitor, it plays a crucial role in modulating cellular signaling pathways.

Applications De Recherche Scientifique

NSC-686549 finds applications across scientific disciplines:

Chemistry: It serves as a valuable tool for studying kinase inhibition and signal transduction pathways.

Biology: Researchers use it to investigate cell growth, proliferation, and apoptosis.

Medicine: Its potential as an anti-cancer agent is explored due to its impact on cell cycle regulation.

Industry: Pharmaceutical companies may utilize it in drug discovery and development.

Mécanisme D'action

NSC-686549 primarily targets MEK (MAPK/ERK kinase), a dual specificity protein kinase. Upon ligand binding (e.g., growth factors), RAS activation initiates the MAP kinase pathway. NSC-686549 inhibits MEK, disrupting downstream signaling and affecting cell behavior .

Safety and Hazards

Orientations Futures

The development of MEK inhibitors has been accelerated by a remarkable collaboration between the NF community, researchers, funding agencies, and pharmaceutical company stakeholders . Future studies should focus on better patient selection and synergistic combination therapies involving MEK inhibition . The combination of MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use .

Analyse Biochimique

Biochemical Properties

MEK Inhibitor II targets the Ras/Raf/MEK/ERK signaling pathway, inhibiting cell proliferation and inducing apoptosis . It interacts with enzymes such as Raf1 and ERK1, but only at much higher concentrations . The nature of these interactions is inhibitory, with this compound preventing these enzymes from performing their usual functions within the cell .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the growth of many tumor cells bearing a BRAF mutation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on the Ras/Raf/MEK/ERK signaling pathway . It binds to MEK1 and MEK2 enzymes, inhibiting their activity and thereby preventing the downstream activation of ERK . This results in changes in gene expression and can lead to the induction of apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While ocular effects are common, generally emerging during the first days to weeks of treatment, the majority are either asymptomatic or have minimal visual impact and are benign, resolving without intervention or the need to reduce or stop this compound therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in mice, a 50% –80% reduction of MEK activity was sufficient to reduce influenza virus titer in the lungs by more than 90% . The period of reduced phosphorylated extracellular-signal regulated kinase (pERK), a measure of MEK inhibition, was maintained even after elimination of this compound from plasma, suggesting a sustained effect on MEK consistent with regulatory effects or a slow off-rate .

Metabolic Pathways

This compound is involved in the Ras/Raf/MEK/ERK signaling pathway, a critical metabolic pathway in cells . This pathway regulates a variety of cellular activities, including cell proliferation, survival, differentiation, and motility .

Subcellular Localization

Given its role in inhibiting the MEK enzymes, it is likely that it localizes to the areas of the cell where these enzymes are found, such as the cytoplasm .

Méthodes De Préparation

The synthetic routes for NSC-686549 involve the following steps:

Key Intermediate Formation: Starting from commercially available precursors, a key intermediate is synthesized.

Cyclization: The key intermediate undergoes cyclization to form the pyrrolidine-2,5-dione ring.

Chlorination: The naphthalene core is chlorinated to introduce the chlorine substituent.

Final Assembly: The chlorinated naphthalene and pyrrolidine-2,5-dione are combined to yield NSC-686549.

Industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

NSC-686549 participates in various chemical reactions:

Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.

Reduction: Reduction processes may modify its chemical properties.

Substitution: Substitution reactions can occur at the chlorine position. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products from these reactions include derivatives with altered functional groups or stereochemistry.

Comparaison Avec Des Composés Similaires

While NSC-686549 shares structural features with other MEK inhibitors, its unique chemical scaffold sets it apart. Similar compounds include trametinib, cobimetinib, and binimetinib.

Propriétés

IUPAC Name |

1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQSWJNGTWVFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327788 | |

| Record name | MEK Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623163-52-0 | |

| Record name | MEK Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

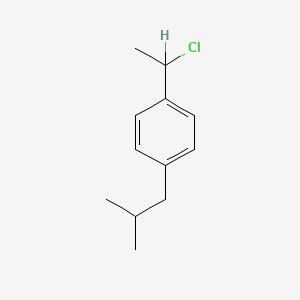

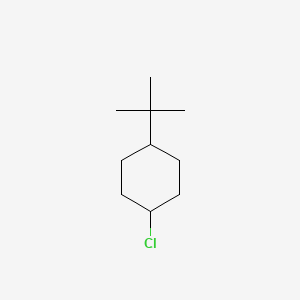

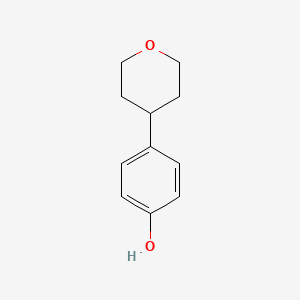

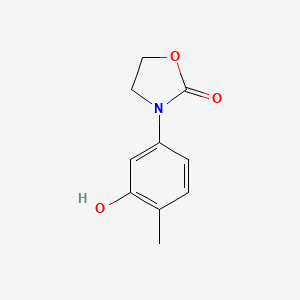

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.